A Technical Guide to the Chemical Properties of 6-Chloroquinoline-8-carboxylic acid
A Technical Guide to the Chemical Properties of 6-Chloroquinoline-8-carboxylic acid
Document ID: CQC-8A-WG-2025 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the chemical and physical properties of 6-Chloroquinoline-8-carboxylic acid (CAS No: 6456-78-6). The information presented is intended to support research and development activities, particularly in the fields of medicinal chemistry and targeted protein degradation.
Core Chemical and Physical Properties
6-Chloroquinoline-8-carboxylic acid is a substituted quinoline derivative. Its core structure consists of a quinoline ring system chlorinated at the 6-position and functionalized with a carboxylic acid group at the 8-position. This compound is noted for its utility as a chemical intermediate and building block.
General and Physicochemical Data
The fundamental identifiers and experimentally observed properties of the compound are summarized below.
Table 1: General Properties
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 6456-78-6 | [1][2] |
| Molecular Formula | C₁₀H₆ClNO₂ | [1][2] |
| Molecular Weight | 207.61 g/mol | [1] |
| Appearance | Brown Solid | |
Table 2: Physicochemical Properties
| Property | Value | Notes | Reference |
|---|---|---|---|
| Melting Point | 220-222 °C | ||
| Boiling Point | 143 °C | At 12 Torr | |
| Solubility | Soluble in DMSO. Slightly soluble in Acetonitrile. | Qualitative assessment. | |
| pKa (Predicted) | -2.78 ± 0.10 | This is a predicted value and likely corresponds to the protonation of the quinoline nitrogen, not the deprotonation of the carboxylic acid. The experimental pKa of the carboxylic acid group is expected to be significantly higher. |
| Storage | Sealed in a dry place at room temperature or -20°C for long-term storage. |[1] |
Computational Data
In silico predictions provide valuable insights into the molecule's behavior in biological systems.
Table 3: Computational Properties
| Property | Value | Description | Reference |
|---|---|---|---|
| LogP | 2.5864 | Partition coefficient, indicating moderate lipophilicity. | |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | Sum of surfaces of polar atoms, influencing membrane permeability. | |
| Hydrogen Bond Donors | 1 | From the carboxylic acid group. | |
| Hydrogen Bond Acceptors | 2 | The nitrogen atom and the carbonyl oxygen. |
| Rotatable Bonds | 1 | The C-C bond between the quinoline ring and the carboxyl group. | |
Synthesis and Reactivity
While specific synthetic procedures for 6-Chloroquinoline-8-carboxylic acid are not widely published, a plausible and chemically sound pathway can be inferred from established quinoline synthesis methods. The most common is the Skraup synthesis, followed by oxidation.
A likely route involves the Skraup cyclization of 4-chloro-2-methylaniline with glycerol in the presence of an acid catalyst and an oxidizing agent to form 6-chloro-8-methylquinoline.[3] The subsequent step would be the oxidation of the methyl group at the 8-position to a carboxylic acid, for which a strong oxidizing agent like potassium permanganate (KMnO₄) is typically used.
Caption: A plausible two-step synthesis of the target compound.
Biological and Pharmacological Context
Protein Degrader Building Block
6-Chloroquinoline-8-carboxylic acid is classified as a "Protein Degrader Building Block". This suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4]
The carboxylic acid functional group on this molecule provides a convenient chemical handle for conjugation to a linker, which is a critical component of the PROTAC structure.[4]
Caption: The PROTAC cycle leading to targeted protein degradation.
Antimicrobial and Genotoxic Potential
The quinoline scaffold is a well-known pharmacophore in antimicrobial agents.[5] Quinolone antibiotics, for example, function by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication.[6] It is plausible that 6-Chloroquinoline-8-carboxylic acid and its derivatives could exhibit antimicrobial activity through similar mechanisms.[6][7] Its characterization as "genotoxic" may also relate to interactions with DNA or associated enzymes.
Experimental Protocols
The following sections describe generalized, standard laboratory protocols for the determination of key chemical properties.
Protocol: Melting Point Determination
This protocol outlines the capillary method for determining the melting range of a solid organic compound.[8] A sharp, narrow melting range is indicative of high purity.[9]
Methodology:
-
Sample Preparation: Ensure the 6-Chloroquinoline-8-carboxylic acid sample is completely dry. Place a small amount on a clean, dry surface and crush it into a fine powder.
-
Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end gently on a hard surface to pack the solid down to a height of 1-2 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly (10-20 °C/min) to find an approximate melting range. Allow the apparatus to cool.[10]
-
Accurate Determination: Heat the block to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the entire sample becomes a clear liquid.
-
Reporting: The melting point is reported as the range T₁ - T₂.
Caption: Standard workflow for determining the melting point range.
Protocol: Qualitative Solubility Assessment
This protocol determines the solubility of the compound in various solvents, which can indicate its polarity and the presence of acidic or basic functional groups.[11][12]
Methodology:
-
Preparation: Place approximately 10-20 mg of 6-Chloroquinoline-8-carboxylic acid into a series of clean, small test tubes.
-
Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., Water, Ethanol, Acetonitrile, DMSO, 5% HCl, 5% NaOH, 5% NaHCO₃).
-
Mixing: Vigorously shake or vortex each tube for 30-60 seconds to ensure thorough mixing.[13]
-
Observation: Allow the tubes to stand and observe if the solid has completely dissolved. Compare against a control.
-
Classification:
-
Soluble: No solid particles are visible.
-
Slightly Soluble: A significant portion of the solid has dissolved.
-
Insoluble: The solid remains largely undissolved.
-
-
Acid/Base Test Interpretation:
-
Solubility in 5% NaOH and 5% NaHCO₃ confirms the presence of a sufficiently acidic group (the carboxylic acid).
-
Solubility in 5% HCl would indicate the presence of a basic group (the quinoline nitrogen).
-
Caption: Decision tree for classifying a compound by solubility.
References
- 1. chemscene.com [chemscene.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 6-chloro-8-methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. Degrader Building Blocks | LYTAC & PROTAC Degraders | Bio-Techne [bio-techne.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. athabascau.ca [athabascau.ca]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. scribd.com [scribd.com]
- 13. saltise.ca [saltise.ca]
